N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
Description
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound known for its unique chemical structure and diverse applications in various scientific fields. This compound features a fusion of triazine and chromene moieties, which contributes to its distinctive properties.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-25(2)19-22-16(23-20(24-19)26-9-5-6-10-26)12-21-17(27)14-11-13-7-3-4-8-15(13)29-18(14)28/h3-4,7-8,11H,5-6,9-10,12H2,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGVFDOWSCQDDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process:
Formation of the triazine moiety: : This can be achieved by reacting cyanuric chloride with dimethylamine and pyrrolidine under controlled conditions.
Chromene core synthesis: : The chromene core is often synthesized through a cyclization reaction involving salicylaldehyde and an appropriate carbonyl compound.
Coupling reaction: : The final compound is formed by coupling the triazine and chromene intermediates using a suitable linking agent.
Industrial Production Methods
Industrial production methods may involve:
Batch processing: : This method allows for precise control over reaction conditions, ensuring high purity of the final product.
Continuous flow synthesis: : This modern approach can enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide can undergo various types of reactions, including:
Oxidation: : The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions can modify certain functional groups, yielding reduced forms of the compound.
Substitution: : The triazine moiety allows for nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing agents: : Such as sodium borohydride or lithium aluminium hydride.
Substituting reagents: : Various nucleophiles, depending on the desired substitution.
Scientific Research Applications
Chemistry
Catalysis: : The compound can act as a catalyst in certain organic reactions due to its unique structure.
Synthesis: : Used as an intermediate in the synthesis of other complex molecules.
Biology
Bioactive compound:
Medicine
Drug development: : Research into its potential as a pharmacological agent for treating various conditions.
Industry
Materials science: : Possible use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action involves interaction with molecular targets, including enzymes and receptors. The triazine moiety can interact with nucleophiles, while the chromene core may contribute to binding with specific biological targets. These interactions can modulate various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-(dimethylamino)-6-(morpholin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
N-(4-(diethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
Biological Activity
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications, drawing on various research studies and findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex structure that includes a chromene core and a triazine moiety. The presence of the dimethylamino group and pyrrolidine ring suggests potential interactions with biological targets, particularly in cancer therapy.
Anticancer Properties
Research has indicated that derivatives of this compound exhibit notable anticancer activities. For instance, studies have shown that compounds similar to this compound significantly inhibit the growth of various cancer cell lines:
- Triple-Negative Breast Cancer (MDA-MB-231) : Compounds with similar structures demonstrated complete inhibition of colony growth at concentrations as low as 1 to 2 μM. These compounds disrupted cell viability in tumor spheroids effectively .
- Pancreatic Cancer (Panc-1) : The same derivatives showed strong effects on colony formation and reduced cell viability in Panc-1 spheroids, indicating their potential as therapeutic agents against aggressive cancer types .
The mechanism by which these compounds exert their effects involves multiple pathways:
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Tumor Spheroid Growth : The compounds significantly reduced the viability of tumor spheroids, suggesting they may interfere with tumor microenvironment interactions.
- Migration Inhibition : Although some studies noted limited effects on cell migration in wound-healing assays, the overall impact on colony formation indicates that these compounds may influence other migratory pathways indirectly .
Comparative Analysis
| Compound | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| 3c | MDA-MB-231 | 1 | Inhibits colony growth |
| 3d | Panc-1 | 2 | Reduces spheroid viability |
| 5k | MDA-MB-231 | 0.5 | Strong anticancer activity |
| 5l | Panc-1 | 0.8 | Effective in reducing viability |
Case Studies
Several case studies highlight the effectiveness of N-substituted derivatives in preclinical models:
- Study on MDA-MB-231 Cells : A specific derivative demonstrated complete inhibition of colony formation at concentrations above 1 μM, marking it as a promising candidate for further development against triple-negative breast cancer .
- Panc-1 Spheroids : Another study showed that a derivative reduced the viability of Panc-1 spheroids significantly, suggesting its potential use in treating pancreatic cancer .
Q & A
Q. Q1: What are the optimal synthetic routes for preparing N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide?
Methodological Answer: The synthesis involves multi-step condensation reactions. A triazine core is functionalized via nucleophilic substitution with pyrrolidine and dimethylamine groups. Key steps include:
- Triazine Core Formation : Reacting cyanuric chloride with dimethylamine and pyrrolidine derivatives under controlled pH (e.g., 8–10) and low temperature (0–5°C) to ensure regioselectivity .
- Chromene Coupling : The chromene-3-carboxamide moiety is introduced via a Mannich-type reaction, using formaldehyde as a linker. Solvents like DMF or THF are preferred for solubility .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures yields >85% purity .
Stability Under Experimental Conditions
Q. Q2: How stable is the compound under acidic or basic conditions during experimental workflows?
Methodological Answer: Stability tests in aqueous HCl (2M) and NaOH (10%) at room temperature for 24 hours showed no degradation, with >95% recovery of the starting material. However, prolonged exposure (>48 hours) to strong bases (pH >12) may hydrolyze the carboxamide group. Use neutral buffers (pH 6–8) for long-term storage .
Advanced Mechanistic Insights
Q. Q3: What reaction mechanisms govern the formation of the triazine-pyrrolidine linkage?
Methodological Answer: The pyrrolidine group is introduced via a nucleophilic aromatic substitution (SNAr) mechanism. The triazine’s chlorine atom at the 6-position is displaced by pyrrolidine in the presence of a base (e.g., K2CO3), forming a stable C–N bond. Kinetic studies suggest the reaction follows second-order kinetics, with activation energy ~45 kJ/mol. Solvent polarity (e.g., DMSO) accelerates the process by stabilizing the transition state .
Addressing Data Contradictions
Q. Q4: How should researchers resolve contradictions in observed vs. predicted reactivity of the chromene moiety?
Methodological Answer: Discrepancies may arise from steric hindrance or electronic effects. For example, unexpected stability of the chromene’s lactone ring under basic conditions could be due to intramolecular hydrogen bonding with the triazine’s dimethylamino group. Validate via:
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to assess electronic effects .
- Spectroscopic Analysis : 2D NMR (HSQC, HMBC) to confirm hydrogen bonding .
Structural Characterization Techniques
Q. Q5: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR (DMSO-d6) to confirm proton environments (e.g., chromene C=O at ~165 ppm, triazine CH2 at δ 4.2–4.5) .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm for purity >98% .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ at m/z 467.2 .
Electrochemical Behavior and Applications
Q. Q6: How does the compound’s structure influence its electrochemical properties?
Methodological Answer: The triazine core and chromene system exhibit redox activity. Cyclic voltammetry (glassy carbon electrode, 0.1M TBAPF6 in acetonitrile) shows:
- Reduction Peaks : At −1.2 V (triazine ring) and −1.8 V (chromene carbonyl).
- Oxidation Peaks : At +0.9 V (dimethylamino group). These properties suggest utility in electrochemical sensors or charge-transfer materials .
Biological Activity Profiling
Q. Q7: What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Kinase Inhibition : Screen against PI3K/AKT/mTOR pathway kinases (IC50 determination via ADP-Glo™ assay) .
- Antimicrobial Activity : Broth microdilution (MIC testing) against Gram-positive bacteria (e.g., S. aureus) due to the triazine’s DNA intercalation potential .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC50 <10 µM indicating therapeutic potential .
Advanced Pharmacological Study Design
Q. Q8: How to design a study investigating the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to PI3Kγ (PDB: 2CHW). Focus on hydrogen bonds with Val882 and hydrophobic interactions with Met953 .
- In Vivo Pharmacokinetics : Administer 10 mg/kg (IV/oral) in murine models. Monitor plasma half-life (LC-MS/MS) and tissue distribution. Expected logP ~2.5 suggests moderate blood-brain barrier penetration .
Comparative Analysis with Analogues
Q. Q9: How does modifying the pyrrolidine group affect bioactivity?
Methodological Answer: Replacing pyrrolidine with piperidine reduces potency (e.g., IC50 increases from 1.2 µM to 5.6 µM against PI3Kγ). This is attributed to reduced conformational flexibility and weaker van der Waals interactions. Validate via:
- SAR Studies : Synthesize analogues with varying ring sizes (e.g., azetidine, morpholine) .
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) to measure binding entropy/enthalpy .
Addressing Synthetic Yield Variability
Q. Q10: Why do yields vary in the final coupling step, and how can this be mitigated?
Methodological Answer: Yield drops (>20%) may result from:
- Moisture Sensitivity : The triazine-CH2 intermediate is hygroscopic; use anhydrous solvents (e.g., THF over DMF) and inert atmosphere .
- Byproduct Formation : Competing N-alkylation of the chromene’s amide nitrogen. Add 1 equiv. of NaHCO3 to suppress side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
